molecular formula C11H8ClN3O3S B1451826 2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid CAS No. 941869-64-3

2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1451826
CAS No.: 941869-64-3
M. Wt: 297.72 g/mol
InChI Key: YPGZIXVYVRXHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClN3O3S and its molecular weight is 297.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Thiazole compounds are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article synthesizes current research findings on the biological activities of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and structural activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C11H10ClN3O3S
  • Molecular Weight : 299.73 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study exploring various thiazole compounds demonstrated that those with a chlorophenyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl moiety is believed to play a crucial role in increasing the lipophilicity and membrane permeability of the compounds, thus enhancing their antimicrobial efficacy .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that it significantly reduced cell viability in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Apoptosis induction
A54912.5Cell cycle arrest (G2/M phase)
HT-2918.0Inhibition of proliferation

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. A recent study reported that thiazole derivatives could effectively reduce prostaglandin E2 (PGE2) levels in inflamed tissues, suggesting their potential as therapeutic agents in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. The presence of electron-withdrawing groups such as chlorine enhances the reactivity and biological activity of these compounds. Studies have shown that modifications to the thiazole ring or substitution on the phenyl group can significantly impact their pharmacological profiles.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine substitutionIncreased antimicrobial potency
Carboxylic acid groupEnhanced anticancer efficacy
Amine functionalizationImproved anti-inflammatory properties

Case Studies

  • Antimicrobial Evaluation : A series of experiments assessed the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited MIC values lower than standard antibiotics, highlighting their potential as alternative therapeutic agents .
  • Cancer Cell Line Studies : In a comparative study involving multiple thiazole derivatives, this compound was among the top performers in reducing cell viability across several cancer types, supporting its further development as a chemotherapeutic agent .

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3S/c12-6-1-3-7(4-2-6)13-10(18)15-11-14-8(5-19-11)9(16)17/h1-5H,(H,16,17)(H2,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGZIXVYVRXHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.